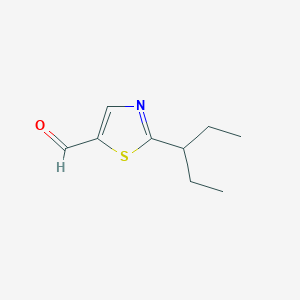

2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde

Description

2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde is a thiazole-based aldehyde derivative featuring a branched pentyl (3-pentyl) substituent at the 2-position of the thiazole ring and a formyl group at the 5-position. Thiazole derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique electronic and steric properties. This compound, with its aldehyde functionality, serves as a versatile intermediate for synthesizing Schiff bases, heterocyclic derivatives, or coordination complexes.

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

2-pentan-3-yl-1,3-thiazole-5-carbaldehyde |

InChI |

InChI=1S/C9H13NOS/c1-3-7(4-2)9-10-5-8(6-11)12-9/h5-7H,3-4H2,1-2H3 |

InChI Key |

RCNUZGQGYPXBAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1=NC=C(S1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For this compound, the reaction might proceed as follows:

Starting Materials: α-Haloketone (e.g., 3-chloropentan-2-one) and thioamide (e.g., thiourea).

Reaction Conditions: The reaction is typically carried out in an alcoholic solvent such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, continuous flow reactors, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: 2-(Pentan-3-yl)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(Pentan-3-yl)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Synthesis of Thiazole Derivatives : 2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde serves as a versatile building block for synthesizing more complex thiazole derivatives. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds with enhanced properties.

Synthetic Routes

- The compound can be synthesized through several methods, including the cyclization of thioamides with α-haloketones under specific conditions. This process can be optimized for high yield and purity using techniques such as recrystallization or chromatography.

Biological Research

Antimicrobial and Antifungal Properties

- Recent studies have shown that this compound exhibits significant antimicrobial and antifungal activities. For instance, it has been evaluated against various fungi such as Fusarium graminearum and Rhizoctonia solani, demonstrating promising efficacy .

Mechanism of Action

- The compound's mechanism may involve binding to specific enzymes or receptors, modulating their activity to exert biological effects. This interaction is crucial for its potential therapeutic applications in drug discovery.

Medicinal Applications

Potential Therapeutic Agents

- The compound has been explored for its potential in developing new therapeutic agents. Its structural features suggest possible applications in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

- In one study, derivatives of this compound were synthesized and tested for their antifungal activity. Some derivatives exhibited EC50 values lower than standard antifungal agents, indicating their potential as effective treatments .

Industrial Applications

Specialty Chemicals Production

- The compound is utilized in the production of specialty chemicals and materials. Its unique reactivity due to the aldehyde group allows it to participate in various chemical reactions that are essential for developing new materials.

Mechanism of Action

The mechanism of action of 2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of 2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde include derivatives with varying aryl or alkyl substituents. A comparative analysis is presented in Table 1:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position/Type | Key Properties |

|---|---|---|---|---|---|

| This compound | Not reported | C₉H₁₃NOS | 183.27 (calc.) | 2: 3-pentyl; 5: -CHO | Limited data; inferred lipophilic |

| 2-(4-Bromophenyl)-1,3-thiazole-5-carbaldehyde | 914348-78-0 | C₁₀H₆BrNOS | 268.13 | 2: 4-BrC₆H₄; 5: -CHO | High melting point; UV-active |

| 2-(4-Methoxyphenoxy)-1,3-thiazole-5-carbaldehyde | Not reported | C₁₁H₉NO₃S | 235.26 | 2: 4-MeO-C₆H₄-O; 5: -CHO | Polar due to ether-oxygen |

| 5-Phenyl-1,3-thiazole-2-carbaldehyde | 862494-59-5 | C₁₀H₇NOS | 189.24 | 2: -CHO; 5: C₆H₅ | Crystalline solid; IR: ν(C=O) ~1700 cm⁻¹ |

| 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde | 915923-79-4 | C₁₁H₉NO₂S | 219.26 | 2: 3-MeO-C₆H₄; 5: -CHO | Soluble in DMSO; moderate polarity |

Key Observations:

- Electronic Properties: Electron-withdrawing groups (e.g., bromine in 2-(4-bromophenyl)- analog) increase electrophilicity at the aldehyde group, favoring nucleophilic additions. In contrast, methoxy groups (electron-donating) reduce reactivity .

- Solubility: Aromatic analogs with polar substituents (e.g., methoxy or phenoxy) exhibit higher solubility in polar solvents (e.g., DMSO) compared to alkyl-substituted derivatives .

Biological Activity

2-(Pentan-3-yl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and applications based on diverse research findings.

This compound is characterized by its thiazole ring structure and an aldehyde functional group. It can undergo various chemical reactions such as oxidation to form carboxylic acids or reduction to yield alcohol derivatives. The compound serves as a versatile building block in the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial growth through disruption of cellular processes .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal properties. Studies suggest that it inhibits the growth of various fungal pathogens, making it a candidate for therapeutic applications in treating fungal infections .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within microbial cells. These interactions may lead to alterations in enzyme activities or disruption of cell membrane integrity, ultimately resulting in cell death or growth inhibition .

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships (SAR) of thiazole derivatives, including this compound. The research highlighted that modifications to the thiazole ring could enhance antimicrobial potency. For instance, substituents at specific positions on the thiazole ring were found to significantly affect the compound's efficacy against microbial strains .

Another investigation focused on the compound's potential as a lead for developing new antimicrobial agents. The study reported promising results in terms of potency and selectivity against resistant strains of bacteria .

Applications in Drug Discovery

Given its biological activities, this compound is being explored for potential applications in drug discovery. Its role as an antimicrobial agent positions it as a candidate for developing new treatments for infections caused by resistant microorganisms. Furthermore, its structural characteristics allow for modifications that could lead to improved efficacy and safety profiles in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.